molecular formula C22H28N4O2 B2746912 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea CAS No. 1396768-71-0

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2746912
CAS No.: 1396768-71-0
M. Wt: 380.492
InChI Key: YXJHFEQAINYQRD-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound featuring a unique structure with potential applications in various scientific fields. This compound's molecular framework combines elements such as dimethylamino groups, indole, and methoxybenzyl, making it a fascinating subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves a multi-step synthetic route. One common method starts with the synthesis of the core indole structure, followed by the introduction of the dimethylamino group through alkylation. The 4-methoxybenzyl group is then incorporated via nucleophilic substitution or a similar reaction, and the final step involves the formation of the urea linkage under controlled conditions.

Industrial Production Methods

Industrial production of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea may involve large-scale reactions in batch or continuous flow processes. Key considerations include maintaining the purity of intermediates and controlling reaction parameters such as temperature, pressure, and solvent choice to ensure high yields and product consistency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : Typically involving mild oxidizing agents to modify specific functional groups.

  • Reduction: : Using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Particularly nucleophilic substitutions, due to the presence of reactive sites in the molecule.

Common Reagents and Conditions

Reactions involving this compound often use reagents such as:

  • Hydrogen peroxide for oxidation.

  • Sodium borohydride for reduction.

  • Nucleophiles like halides for substitution reactions. Typical reaction conditions include moderate temperatures (20-80°C) and the use of organic solvents like dichloromethane or ethanol.

Major Products

Depending on the specific reaction and conditions, major products can include oxidized or reduced derivatives, substituted variants with different functional groups, and rearranged molecular structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing complex molecules

Biology

In biological research, this compound may act as a probe or a reagent in studying cellular processes, enzyme interactions, and molecular pathways. It can also be used in developing new diagnostic tools or therapeutic agents.

Medicine

The unique structure of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea makes it a candidate for drug development, particularly in areas such as cancer therapy, where indole derivatives have shown promise due to their bioactive properties.

Industry

In the industrial sector, this compound is employed in the formulation of specialty chemicals, potentially including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. For example, the indole moiety can interact with protein-binding sites, influencing biological pathways. The dimethylamino group can enhance solubility and membrane permeability, aiding in its transport and bioavailability. Detailed studies often reveal the exact binding sites and the resulting conformational changes in target molecules.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds with similar structures, 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea offers a unique combination of functionalities. The presence of both the indole and dimethylamino groups provides a versatile platform for chemical modifications and enhances its biological activity.

Similar Compounds

  • 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-chlorobenzyl)urea: : Similar structure but with a chlorine substituent, affecting its reactivity and interactions.

  • 1-(2-(dimethylamino)-2-(1-ethyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea: : Similar structure but with an ethyl group instead of a methyl group, which can alter its physicochemical properties and biological effects.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-25(2)21(19-15-26(3)20-8-6-5-7-18(19)20)14-24-22(27)23-13-16-9-11-17(28-4)12-10-16/h5-12,15,21H,13-14H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJHFEQAINYQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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